molecular formula C11H15ClN2O2 B1368677 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride CAS No. 210962-09-7

1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride

Cat. No. B1368677
M. Wt: 242.7 g/mol
InChI Key: AFFOXJSAQYSQIM-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H15ClN2O2 . It is a derivative of piperidone, a class of compounds known for their unique biochemical properties .


Synthesis Analysis

The synthesis of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride and its analogs has been a subject of interest in the field of organic chemistry . Piperidones serve as precursors to the piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates .


Molecular Structure Analysis

The molecular structure of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride can be represented by the canonical SMILES string: C1CN (CCC1C (=O)O)C2=CC=NC=C2.Cl . This compound has a molecular weight of 242.70 g/mol .


Physical And Chemical Properties Analysis

1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride has a molecular weight of 242.70 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 2 .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Conformational Analysis : A study by Burgos et al. (1992) focused on the synthesis of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides, closely related to 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride. The research involved 1H and 13C NMR spectroscopy and X-ray diffraction, revealing conformational details of the synthesized compounds, including preferred conformations in methanol-d4 and conformational structures of the pyrrolidine and piperidine rings (Burgos et al., 1992).

  • Molecular Structure Analysis : Szafran et al. (2007) characterized 4-Piperidinecarboxylic acid hydrochloride, a structurally similar compound, through single-crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum. This study provided insights into the crystal structure, hydrogen bonding, and conformations at the molecular level (Szafran et al., 2007).

Chemical Synthesis and Characterization

  • Synthesis of Related Compounds : The research by Acharya and Clive (2010) described the synthesis of piperidine derivatives from serine, which is a method that might be applicable to the synthesis of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride. Their method involved Claisen rearrangement and provided a pathway to optically pure piperidines (Acharya & Clive, 2010).

  • Novel Synthesis Methods : Wei et al. (2016) developed a scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a compound with similarities to the target molecule. This study demonstrated an optimized synthesis approach that might be relevant for the synthesis of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride (Wei et al., 2016).

Future Directions

Piperidone derivatives, such as 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride, have diverse biological applications and are of particular interest due to their unique biochemical properties . They are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, etc . Therefore, the future directions in the study of this compound may involve further exploration of these properties and potential applications in drug development.

properties

IUPAC Name

1-pyridin-4-ylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c14-11(15)9-3-7-13(8-4-9)10-1-5-12-6-2-10;/h1-2,5-6,9H,3-4,7-8H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFOXJSAQYSQIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride

CAS RN

210962-09-7
Record name 1-(pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2.95 g (12.6 mmol) of ethyl 1-(4-pyridyl)piperidine-4-carboxylate was stirred in 100 ml of dioxane. 50 ml of 1 N aqueous hydrochloric acid solution was added thereto, and the resultant mixture was stirred at 95° C. for 20 hours. The solvent was evaporated under reduced pressure to obtain the title compound.
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2.95 g (12.6 mmol) of ethyl 1-(4-pyridyl)-4-piperidinecarboxylate was stirred in 100 ml of dioxane. 50 ml of 1 N hydrochloric acid was added to the obtained mixture, and they were stirred at 95° C. for 20 hours. The solvent was evaporated to obtain the crude title compound.
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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